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molecular formula C11H19NO5 B2355658 N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine CAS No. 105871-53-2

N-(t-Butoxycarbonyl)-alpha-(1-hydroxycyclobutyl)glycine

Cat. No. B2355658
M. Wt: 245.275
InChI Key: UJXNTIFRNVJPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04638060

Procedure details

N-(t-Butoxycarbonyl)-α-(1-hydroxycyclobutyl)glycine, benzyl ester (7.8 g, 23.3 mmoles) was hydrogenated at 1 atmosphere over 1.0 g of 10% palladium on charcoal in 150 ml of absolute ethanol for 4 hours at 25° C. The catalyst was filtered and the solvent evaporated in vacuo. Benzene was added and evaporated twice, to give 5.0 g of product as a hard foam.
Name
N-(t-Butoxycarbonyl)-α-(1-hydroxycyclobutyl)glycine, benzyl ester
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][CH:9]([C:20]1([OH:24])[CH2:23][CH2:22][CH2:21]1)[C:10]([O:12]CC1C=CC=CC=1)=[O:11])=[O:7])([CH3:4])([CH3:3])[CH3:2]>[Pd].C(O)C>[C:1]([O:5][C:6]([NH:8][CH:9]([C:20]1([OH:24])[CH2:21][CH2:22][CH2:23]1)[C:10]([OH:12])=[O:11])=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
N-(t-Butoxycarbonyl)-α-(1-hydroxycyclobutyl)glycine, benzyl ester
Quantity
7.8 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)OCC1=CC=CC=C1)C1(CCC1)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
ADDITION
Type
ADDITION
Details
Benzene was added
CUSTOM
Type
CUSTOM
Details
evaporated twice

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)C1(CCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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